An In-Depth Technical Guide to 4-Amino-3-propoxyphenol for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-Amino-3-propoxyphenol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Amino-3-propoxyphenol, a substituted aminophenol derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its known characteristics and potential applications.
Introduction to 4-Amino-3-propoxyphenol: A Molecule of Interest
4-Amino-3-propoxyphenol belongs to the aminophenol class of organic compounds, which are characterized by a benzene ring substituted with both an amino and a hydroxyl group. These structures are recognized as important pharmacophores and versatile building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of the propoxy group ortho to the amino group and meta to the hydroxyl group in 4-Amino-3-propoxyphenol introduces specific steric and electronic features that can modulate its chemical reactivity and biological activity. This unique substitution pattern makes it a compelling candidate for investigation in drug discovery programs and for the development of novel polymers and dyes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 4-Amino-3-propoxyphenol is not extensively available in public literature, a combination of computed data from reliable sources and empirical knowledge of analogous compounds allows for a robust characterization.
Table 1: Physical and Chemical Properties of 4-Amino-3-propoxyphenol
| Property | Value | Source |
| IUPAC Name | 4-amino-3-propoxyphenol | PubChem[1] |
| CAS Number | 1342281-39-3 | PubChem[1] |
| Molecular Formula | C₉H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 167.20 g/mol | PubChem[1] |
| Appearance | Not specified (likely a solid) | Inferred |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Not experimentally determined | - |
| pKa | Not experimentally determined | - |
| LogP (XLogP3) | 1.8 | PubChem[1] |
| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Synthesis and Manufacturing
A plausible synthetic route for 4-Amino-3-propoxyphenol can be conceptualized based on established organic chemistry principles and patent literature for similar substituted aminophenols. A common strategy involves the etherification of a suitably protected nitrophenol followed by the reduction of the nitro group.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 4-Amino-3-propoxyphenol.
Step-by-Step Experimental Protocol (Hypothetical)
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Protection of the Phenolic Hydroxyl Group: 4-Nitrophenol is reacted with a suitable protecting group, such as acetic anhydride, to prevent its reaction in the subsequent etherification step.
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Williamson Ether Synthesis: The protected 4-nitrophenol is then subjected to a Williamson ether synthesis. This involves reacting the compound with an n-propyl halide (e.g., n-propyl bromide) in the presence of a base (e.g., potassium carbonate) to introduce the propoxy group at the 3-position.
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Deprotection: The protecting group on the hydroxyl function is removed, typically by hydrolysis, to yield 3-propoxy-4-nitrophenol.
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Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst, or by using a metal-acid combination like tin and hydrochloric acid. The resulting product is 4-Amino-3-propoxyphenol.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy group, the amino protons, and the hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 6.0-7.5 ppm). The propoxy group will exhibit a triplet for the methyl protons (CH₃), a sextet for the methylene protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the oxygen atom (OCH₂). The chemical shifts for the amino (NH₂) and hydroxyl (OH) protons will be broad and their positions will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (δ 100-160 ppm), with the carbons attached to the oxygen and nitrogen atoms showing characteristic shifts. The three carbons of the propoxy group will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-3-propoxyphenol is expected to exhibit characteristic absorption bands for the functional groups present:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
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N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.
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C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
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C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C-O stretch (ether): A strong absorption in the 1200-1250 cm⁻¹ region.
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C-N stretch: A band in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.20 g/mol ). Fragmentation patterns would likely involve the loss of the propoxy group and other characteristic cleavages of the aromatic ring.
Chemical Reactivity and Stability
The reactivity of 4-Amino-3-propoxyphenol is dictated by its three main functional components: the aromatic ring, the primary amino group, and the phenolic hydroxyl group.
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Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also imparts basic properties to the molecule.
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Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base. It can also be a target for etherification and esterification reactions.
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Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by both the amino and hydroxyl groups, which are ortho-, para-directing. The propoxy group is also an activating, ortho-, para-directing group. The positions ortho and para to the amino and hydroxyl groups are therefore susceptible to electrophilic attack.
Stability: Aminophenols are generally susceptible to oxidation, which can be accelerated by light and air. Therefore, 4-Amino-3-propoxyphenol should be stored in a cool, dark place, preferably under an inert atmosphere to maintain its purity.
Applications in Drug Development and Medicinal Chemistry
The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a propoxy group in 4-Amino-3-propoxyphenol can enhance its lipophilicity, potentially improving its pharmacokinetic profile, such as membrane permeability and metabolic stability.
Potential Therapeutic Areas of Interest:
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Analgesics and Antipyretics: The most famous aminophenol derivative is paracetamol (acetaminophen). 4-Amino-3-propoxyphenol could serve as a starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or safety profiles.
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Anticancer Agents: Certain substituted aminophenols have demonstrated activity as kinase inhibitors or as agents that induce apoptosis in cancer cells.
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Antimicrobial Agents: The aminophenol nucleus can be incorporated into structures with antibacterial or antifungal properties.
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Neuroprotective Agents: Some aminophenol derivatives have been investigated for their antioxidant and neuroprotective effects in models of neurodegenerative diseases.
Drug Design and Development Workflow
